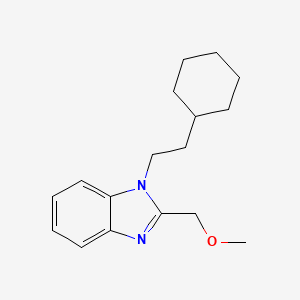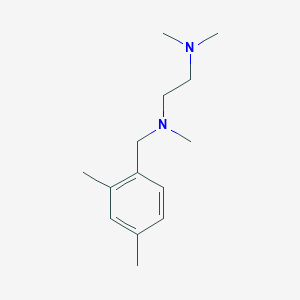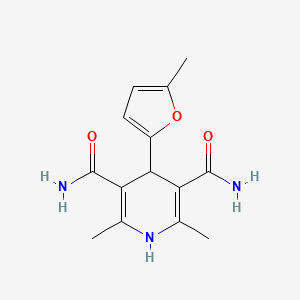![molecular formula C20H21N3O2 B5815261 2-isobutyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5815261.png)
2-isobutyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-isobutyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide, also known as IQ-1S, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. It belongs to the class of hydrazide derivatives and has been found to exhibit promising pharmacological properties.
Mechanism of Action
The mechanism of action of 2-isobutyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide is not fully understood, but it is believed to act by inhibiting the activity of the NF-κB signaling pathway. This pathway plays a crucial role in regulating the immune response and inflammation. By inhibiting this pathway, this compound can reduce inflammation and enhance the immune response.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the expression of various genes involved in inflammation, cell proliferation, and apoptosis. It has also been found to increase the production of pro-inflammatory cytokines and chemokines, which are essential for the immune response. Additionally, this compound has been shown to enhance the activity of natural killer cells and T cells, which play a crucial role in fighting cancer and infections.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-isobutyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide is its high potency and specificity towards the NF-κB signaling pathway. This makes it an ideal tool for studying the role of this pathway in various disease conditions. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research involving 2-isobutyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide. One area of interest is its potential applications in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. This compound has also been shown to enhance the efficacy of chemotherapy drugs, and further studies are needed to explore its potential as a combination therapy for cancer. Additionally, this compound can be used as a tool to study the role of the NF-κB signaling pathway in various disease conditions, which can lead to the development of novel therapeutics.
In conclusion, this compound is a promising compound with potential applications in various fields of biomedical research. Its high potency and specificity towards the NF-κB signaling pathway make it an ideal tool for studying the role of this pathway in disease conditions. Further research is needed to explore its full potential and develop novel therapeutics based on its pharmacological properties.
Synthesis Methods
2-isobutyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide can be synthesized using a simple and efficient method involving the condensation of 2-isobutyl-4-chloroquinoline with furfural and hydrazine hydrate. The reaction takes place in the presence of a catalyst and yields this compound with high purity and yield.
Scientific Research Applications
2-isobutyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide has been extensively studied for its potential applications in various fields of biomedical research. It has been found to exhibit potent anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has also been shown to modulate the immune system and enhance the efficacy of chemotherapy drugs.
properties
IUPAC Name |
N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-(2-methylpropyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13(2)10-15-11-18(17-6-4-5-7-19(17)22-15)20(24)23-21-12-16-9-8-14(3)25-16/h4-9,11-13H,10H2,1-3H3,(H,23,24)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFONCQBUWKYSW-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5815189.png)


![N-(5-chloro-2-methylphenyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide](/img/structure/B5815213.png)



![3-bromo-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5815236.png)

![1-[(2-pyridinylthio)acetyl]indoline](/img/structure/B5815242.png)
![4-methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5815255.png)
![N-{2-methoxy-5-[(trifluoromethyl)sulfonyl]phenyl}acetamide](/img/structure/B5815260.png)
![2-ethoxy-4-{2-[(5-methyl-3-thienyl)carbonyl]carbonohydrazonoyl}phenyl acetate](/img/structure/B5815276.png)